molecular formula C23H22F4N4O2S B11257679 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11257679
M. Wt: 494.5 g/mol
InChI Key: FLZKPZMAPQTXFY-UHFFFAOYSA-N
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Description

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of azepane, pyridazine, phenyl, fluorine, and sulfonamide groups

Properties

Molecular Formula

C23H22F4N4O2S

Molecular Weight

494.5 g/mol

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C23H22F4N4O2S/c24-20-9-8-18(15-19(20)23(25,26)27)34(32,33)30-17-7-5-6-16(14-17)21-10-11-22(29-28-21)31-12-3-1-2-4-13-31/h5-11,14-15,30H,1-4,12-13H2

InChI Key

FLZKPZMAPQTXFY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the azepane and pyridazine rings, followed by their attachment to the phenyl ring and subsequent introduction of the fluorine and sulfonamide groups. Common synthetic methods include:

    Cyclization Reactions: Formation of azepane and pyridazine rings through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of fluorine and sulfonamide groups via nucleophilic substitution reactions.

    Coupling Reactions: Attachment of the azepane and pyridazine rings to the phenyl ring using coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamide and fluorine-containing groups.

Mechanism of Action

The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with target proteins, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The azepane and pyridazine rings can further modulate the compound’s binding properties and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE: Similar structure but with a morpholine ring instead of an azepane ring.

    N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-FLUORO-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to the presence of the azepane ring, which can confer distinct steric and electronic properties compared to similar compounds with different ring systems. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for research and development.

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